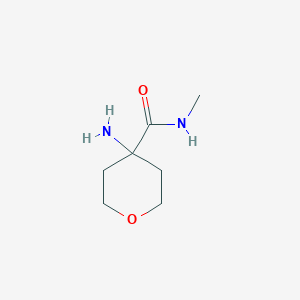

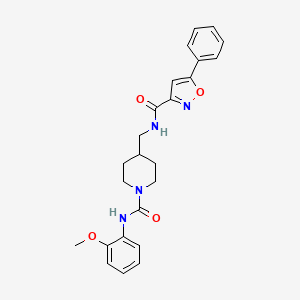

![molecular formula C7H6N4O B2419619 6-氨基-1H-吡啶并[3,4-d]嘧啶-4-酮 CAS No. 1379204-94-0](/img/structure/B2419619.png)

6-氨基-1H-吡啶并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-amino-1H-pyrido[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, heating 5-acetyl-4-aminopyrimidines with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .科学研究应用

- 研究人员已经探索了该化合物作为抗癌剂的潜力。 它的结构表明它可以干扰关键的细胞过程,使其成为癌症治疗进一步研究的候选者 .

- 研究已经评估了6-氨基-1H-吡啶并[3,4-d]嘧啶-4-酮与稳定自由基的相互作用及其抑制脂质过氧化的能力。 这些抗氧化特性使其与潜在的治疗应用相关 .

- 该化合物的某些衍生物已显示出对二氢叶酸还原酶 (DHFR) 的抑制作用,二氢叶酸还原酶 (DHFR) 是参与叶酸代谢的酶。 DHFR 抑制剂用于癌症治疗和其他疾病 .

- 鉴于其结构特征,研究人员已经探索了 6-氨基-1H-吡啶并[3,4-d]嘧啶-4-酮是否可以调节表观遗传过程。 表观遗传修饰在基因表达和疾病发展中起着至关重要的作用 .

- 该化合物与神经元受体和神经递质系统的相互作用引起了人们的关注。 研究其在神经退行性疾病或神经精神疾病中的潜力是一个活跃的研究领域 .

- 计算研究已利用 6-氨基-1H-吡啶并[3,4-d]嘧啶-4-酮作为支架来设计新的候选药物。 通过修改其结构,研究人员旨在创造更有效和更具选择性的化合物 .

抗癌剂

抗氧化特性

二氢叶酸还原酶 (DHFR) 抑制

表观遗传调控

神经系统疾病

药物设计和优化

作用机制

Target of Action

The primary targets of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They play a crucial role in controlling cell division and have been implicated in various types of cancer .

Mode of Action

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .

Biochemical Pathways

The inhibition of CDKs by 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death or senescence, which is a state of permanent cell cycle arrest .

Pharmacokinetics

The compound’s degree of lipophilicity suggests that it may diffuse easily into cells .

Result of Action

The inhibition of CDKs by 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one leads to disruption of the cell cycle, which can result in cell death or senescence . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins

生化分析

Biochemical Properties

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as tyrosine kinases and cyclin-dependent kinases, which are essential for cell signaling and regulation of the cell cycle . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity. This inhibition can result in the suppression of cell proliferation, making 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one a potential candidate for anticancer therapies .

Cellular Effects

The effects of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth . Additionally, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the downstream signaling events . Additionally, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can complicate the interpretation of experimental results. Long-term exposure to 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one vary with different dosages. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolism in detail.

Transport and Distribution

The transport and distribution of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse easily across cell membranes, facilitating its distribution to various cellular compartments . Once inside the cells, 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one can accumulate in specific organelles, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-amino-1H-pyrido[3,4-d]pyrimidin-4-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can inhibit the activity of cytoplasmic enzymes .

属性

IUPAC Name |

6-amino-3H-pyrido[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H2,8,9)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAURCKTXDJMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1N)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

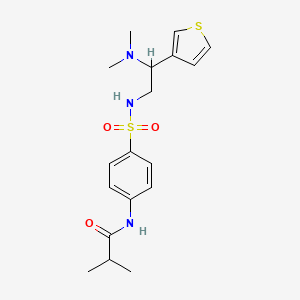

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)

![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)

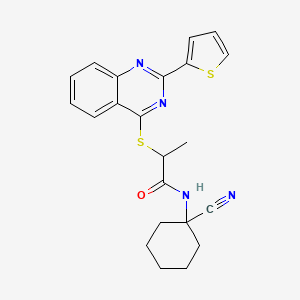

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B2419543.png)

![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2419544.png)

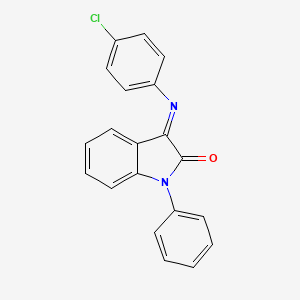

![6-chloro-2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2419546.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)